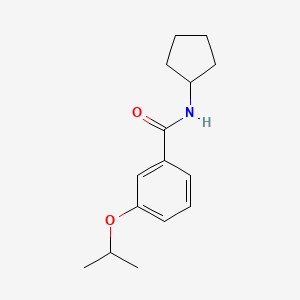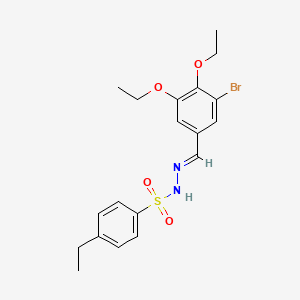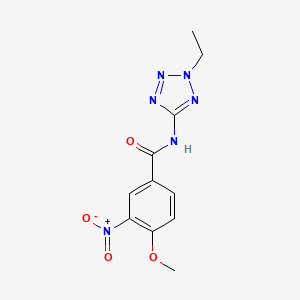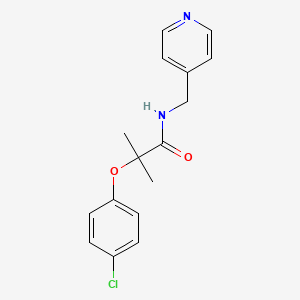
N-cyclopentyl-3-isopropoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopentyl-3-isopropoxybenzamide, also known as CI-994, is a small molecule inhibitor that has been extensively studied for its potential use in cancer therapy. It belongs to the class of benzamides and has been shown to inhibit the growth of various cancer cell lines both in vitro and in vivo.
Mechanism of Action
The exact mechanism of action of N-cyclopentyl-3-isopropoxybenzamide is not fully understood. However, it has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that remove acetyl groups from histone proteins. HDACs play a critical role in regulating gene expression, and their dysregulation has been implicated in the development and progression of cancer. By inhibiting HDAC activity, N-cyclopentyl-3-isopropoxybenzamide can alter the expression of genes involved in cell cycle regulation, apoptosis, and DNA repair, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects
N-cyclopentyl-3-isopropoxybenzamide has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis and cell cycle arrest in cancer cells, as well as inhibit the growth of various cancer cell lines both in vitro and in vivo. In addition to its anti-cancer effects, N-cyclopentyl-3-isopropoxybenzamide has also been shown to have anti-inflammatory and anti-angiogenic effects.
Advantages and Limitations for Lab Experiments
One advantage of using N-cyclopentyl-3-isopropoxybenzamide in lab experiments is that it has been extensively studied and its mechanism of action is well understood. It has also been shown to be effective in inhibiting the growth of various cancer cell lines both in vitro and in vivo. However, one limitation of using N-cyclopentyl-3-isopropoxybenzamide is that it can be toxic to normal cells at high concentrations, which can limit its potential use in cancer therapy.
Future Directions
There are several future directions for research on N-cyclopentyl-3-isopropoxybenzamide. One direction is to further investigate its potential use in cancer therapy, including its efficacy in combination with other anti-cancer agents. Another direction is to investigate its potential use in treating other diseases such as malaria and Alzheimer's disease. Additionally, further research is needed to better understand its mechanism of action and to develop more potent and selective inhibitors of HDACs.
Synthesis Methods
The synthesis of N-cyclopentyl-3-isopropoxybenzamide involves the reaction of 3-isopropoxybenzoic acid with cyclopentylamine in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography to obtain the pure compound.
Scientific Research Applications
N-cyclopentyl-3-isopropoxybenzamide has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the growth of various cancer cell lines both in vitro and in vivo. It has also been shown to induce apoptosis and cell cycle arrest in cancer cells. In addition to its anti-cancer effects, N-cyclopentyl-3-isopropoxybenzamide has also been studied for its potential use in treating other diseases such as malaria and Alzheimer's disease.
properties
IUPAC Name |
N-cyclopentyl-3-propan-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-11(2)18-14-9-5-6-12(10-14)15(17)16-13-7-3-4-8-13/h5-6,9-11,13H,3-4,7-8H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVBOYZOLEMBQSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)C(=O)NC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-3-(propan-2-yloxy)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclohexyl-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5739393.png)
![2-chloro-N-(4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-yl)benzamide](/img/structure/B5739400.png)
![6-(2-phenylethyl)-6H-indolo[2,3-b]quinoxaline](/img/structure/B5739411.png)
![2-adamantyl[2-(3-methoxyphenyl)ethyl]amine](/img/structure/B5739412.png)
![2-{[(1-benzyl-1H-imidazol-2-yl)thio]methyl}-5-phenyl-1,3,4-oxadiazole](/img/structure/B5739418.png)
![4-(4-hydroxyphenyl)-2-(methylthio)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B5739421.png)
![N-methyl-N,N'-bis[(4-methylphenyl)sulfonyl]benzenecarboximidamide](/img/structure/B5739439.png)



![N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide](/img/structure/B5739478.png)


![3-bromo-N'-{[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy}benzenecarboximidamide](/img/structure/B5739489.png)